(S)-Piperazine-2-carboxamide dihydrochloride (S)-Piperazine-2-carboxamide dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571319
InChI: InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m0../s1
SMILES: C1CNC(CN1)C(=O)N.Cl.Cl
Molecular Formula: C5H13Cl2N3O
Molecular Weight: 202.08 g/mol

(S)-Piperazine-2-carboxamide dihydrochloride

CAS No.:

Cat. No.: VC13571319

Molecular Formula: C5H13Cl2N3O

Molecular Weight: 202.08 g/mol

* For research use only. Not for human or veterinary use.

(S)-Piperazine-2-carboxamide dihydrochloride -

Specification

Molecular Formula C5H13Cl2N3O
Molecular Weight 202.08 g/mol
IUPAC Name (2S)-piperazine-2-carboxamide;dihydrochloride
Standard InChI InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m0../s1
Standard InChI Key GQCNBEJAVIPVMY-FHNDMYTFSA-N
Isomeric SMILES C1CN[C@@H](CN1)C(=O)N.Cl.Cl
SMILES C1CNC(CN1)C(=O)N.Cl.Cl
Canonical SMILES C1CNC(CN1)C(=O)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

(S)-Piperazine-2-carboxamide dihydrochloride belongs to the piperazine class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. The (S)-configuration at the second carbon atom introduces chirality, critical for its biological interactions. The dihydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies .

Molecular Characteristics

  • Molecular Formula: C5H13Cl2N3O\text{C}_5\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}

  • Molecular Weight: 202.08 g/mol

  • IUPAC Name: (2S)-piperazine-2-carboxamide dihydrochloride

  • SMILES: C1CN[C@@H](CN1)C(=O)N.Cl.Cl\text{C1CN[C@@H](CN1)C(=O)N.Cl.Cl}

The compound’s crystal structure remains undetermined, but its stereochemistry is confirmed via optical rotation measurements (5-5^\circ at c=1c = 1 in water) . The carboxamide group (-CONH2_2) at position 2 participates in hydrogen bonding, influencing receptor binding and stability.

Synthesis and Production Methods

Traditional Chemical Synthesis

The conventional route involves reacting (S)-piperazine-2-carboxylic acid with ammonia or amines under acidic conditions, followed by dihydrochloride salt formation via HCl treatment. This method yields moderate enantiopurity (70–85%) but requires rigorous purification to eliminate racemic byproducts.

Biocatalytic Resolution

A breakthrough approach employs immobilized aminopeptidase LAP2 from Aspergillus oryzae for enantioselective hydrolysis of racemic piperazine-2-carboxamide . Key advantages include:

  • High Stereoselectivity: >99% enantiomeric excess (ee) for the (S)-enantiomer.

  • Process Efficiency: Immobilization on methacrylic resins enables >10 reuse cycles with 48–67% retained activity.

  • Continuous Flow Systems: Productivity increases by 3.2× compared to batch processes, sustaining >24-hour operation without yield loss .

This biocatalytic method aligns with green chemistry principles by eliminating organic solvents and reducing waste .

Pharmacological Applications

Prostaglandin Receptor Modulation

(S)-Piperazine-2-carboxamide dihydrochloride demonstrates antagonistic activity against prostaglandin receptors (PTGFR), which regulate uterine contractions and inflammation. Preclinical studies suggest potential in:

  • Preterm Labor Management: PTGFR inhibition delays premature cervical dilation.

  • Dysmenorrhea Treatment: Reduced prostaglandin-mediated pain signaling in endometrial cells.

Central Nervous System (CNS) Targets

Piperazine derivatives often cross the blood-brain barrier, making them candidates for:

  • Anxiolytics: Modulation of serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors.

  • Antipsychotics: D2_2 receptor antagonism linked to reduced psychosis symptoms.

Industrial and Research Applications

Organic Synthesis

The compound serves as a chiral building block for:

  • Peptide Mimetics: Carboxamide group enables peptide bond formation with amino acids.

  • Nucleoside Analogues: Structural modifications yield antiviral and anticancer agents.

Catalysis

In polymer chemistry, it facilitates ring-opening polymerization of lactones, producing biodegradable polyesters with controlled molecular weights.

Comparative Analysis with Related Compounds

CompoundFunctional GroupKey DistinctionBiological Activity
(S)-Piperazine-2-carboxylic acidCarboxylic acidHigher solubility, lower receptor affinityEnzyme inhibition (e.g., DAAO)
(R)-Piperazine-2-carboxamideCarboxamideOpposite chirality reduces PTGFR bindingInactive in uterine contraction assays
Piperidine-2-carboxamidePiperidine ringLacks ring nitrogen, altered pharmacokineticsCNS penetration enhancer

The (S)-enantiomer’s carboxamide group and stereochemistry maximize PTGFR antagonism, distinguishing it from analogues.

Future Directions

  • Clinical Trials: Validate efficacy in Phase I trials for obstetric and pain disorders.

  • Synthetic Biology: Engineer LAP2 variants for higher catalytic efficiency .

  • Drug Delivery Systems: Exploit solubility for nanoparticle-based formulations.

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